molecular formula C15H14Cl2N2O2S B4266602 2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide

2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide

Cat. No. B4266602
M. Wt: 357.3 g/mol
InChI Key: SGZGHKOACLQIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide is a synthetic compound that belongs to the class of amide derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. In addition, it has been shown to protect against neurotoxicity induced by various agents such as 6-hydroxydopamine and glutamate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide in lab experiments is its potential to exhibit various biological activities, which makes it a versatile tool for studying different biological processes. Another advantage is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide. One direction is the further elucidation of its mechanism of action, which would provide insights into its biological effects and potential therapeutic applications. Another direction is the development of more potent and selective analogs of this compound, which could have improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.

Scientific Research Applications

This compound has been extensively studied for its potential use in pharmacological research, particularly in the development of new drugs for the treatment of various medical conditions. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Parkinson's disease.

properties

IUPAC Name

2-[(2,3-dichlorobenzoyl)amino]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-7(2)11-6-9(13(18)20)15(22-11)19-14(21)8-4-3-5-10(16)12(8)17/h3-7H,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZGHKOACLQIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,3-Dichlorophenyl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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